molecular formula C10H14 B8637822 6,6-Diethyl-fulvene CAS No. 7301-16-8

6,6-Diethyl-fulvene

Cat. No.: B8637822
CAS No.: 7301-16-8
M. Wt: 134.22 g/mol
InChI Key: XDCVKINZRQNSTP-UHFFFAOYSA-N
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Description

6,6-Diethyl-fulvene is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Cycloaddition Reactions
6,6-Diethyl-fulvene participates in cycloaddition reactions due to its reactive π-system. It can act as a diene or dienophile in Diels-Alder reactions, providing access to complex cyclic structures. For instance, fulvenes have been shown to engage in [4+2] cycloadditions with electron-deficient dienophiles, leading to the formation of cycloadducts that can be further functionalized .

Nucleophilic Additions
The compound exhibits significant reactivity towards nucleophiles at the C-6 position. This reactivity can lead to various substitution reactions, including alkylation and cyclopropanation. The presence of electron-donating groups on the fulvene enhances its nucleophilicity, facilitating these reactions .

Material Science Applications

Polymer Chemistry
Due to its unique structural properties, this compound can be used as a building block in polymer synthesis. Its ability to participate in radical polymerization makes it suitable for creating novel polymeric materials with specific mechanical and thermal properties. Research indicates that polymers derived from fulvenes exhibit enhanced thermal stability and mechanical strength compared to conventional polymers .

Light-Emitting Diodes (LEDs)
Fulvenes have been explored for use in organic light-emitting diodes (OLEDs). The photophysical properties of this compound allow for efficient light emission when incorporated into OLED structures. This application is particularly promising for developing next-generation display technologies due to the compound's tunable emission spectra .

Case Studies and Research Findings

Study Findings Applications
Cycloaddition Chemistry Investigated the reactivity of this compound with maleimides; found that electron-donating substituents increased reaction rates significantly.Useful in synthesizing complex organic molecules through Diels-Alder reactions .
Polymer Synthesis Developed novel polymers using this compound as a monomer; demonstrated improved mechanical properties.Potential applications in high-performance materials .
OLED Development Explored the integration of fulvenes into OLEDs; reported enhanced efficiency and color tunability.Applications in advanced display technologies .

Chemical Reactions Analysis

Diels–Alder Reactions

6,6-Diethyl-fulvene acts as a π-system component in [4+2] cycloadditions. The ethyl substituents enhance nucleophilicity by donating electron density to the fulvene core, enabling reactions with electron-deficient dienophiles like maleimides .

Dienophile Reaction Rate Transition State Stabilization Product
MaleimideModerateEnhanced by EDG (ethyl groups)Bicyclic adduct
NitroalkenesSlowSteric hindrance dominatesPartially substituted

The reaction rate depends on electronic and steric factors:

  • Electron-donating groups (EDG) at C6 stabilize the transition state, accelerating reactivity .

  • Steric bulk from ethyl groups can reduce reaction efficiency with bulky dienophiles .

[6+2] and [6+4] Cycloadditions

In the presence of organocatalysts (e.g., diphenylprolinol silyl ether), this compound participates in enantioselective intramolecular [6+2] cycloadditions. This forms tricyclopentanoids, precursors to natural products like triquinanes .

Example Reaction Pathway :

Fulvene+EnamineCatalystTriquinane Derivative[1][4]\text{Fulvene} + \text{Enamine} \xrightarrow{\text{Catalyst}} \text{Triquinane Derivative} \quad[1][4]

Alkylation and Cyclopropanation

This compound reacts with nucleophiles (e.g., Grignard reagents) at the exocyclic C6 position. Ethyl groups moderate reactivity by balancing steric bulk and electron donation:

Nucleophile Site of Attack Product Yield
RMgX (Grignard)C66-Alkylated fulvene 60–80%
Nitronate anionsC6Spiro[2.4]hepta-4,6-dienes 45–70%

Mechanism :

  • Nucleophile attacks the electron-rich exocyclic C6 carbon.

  • Cyclopropanation occurs via conjugate addition, forming spiro compounds .

Electrophilic Aromatic Substitution (EAS)

The cyclopentadienyl ring undergoes electrophilic attack at C1, though steric hindrance from ethyl groups limits regioselectivity :

Electrophile Conditions Major Product Notes
Singlet oxygenLow temperature (−55°C)Enol lactones Reactive intermediates trapped
OzoneRoom temperatureEpidioxide derivatives Stable at RT

Reduction

This compound is reduced by LiAlH₄ to yield 1,2-dihydrofulvenes, retaining the ethyl substituents :

Fulvene+LiAlH41,2-Dihydrofulvene[8]\text{Fulvene} + \text{LiAlH}_4 \rightarrow \text{1,2-Dihydrofulvene} \quad[8]

Oxidation

Exposure to oxygen generates peroxides or epoxides, with products depending on the electronic environment :

Oxidizing Agent Product Stability
Singlet oxygenEnol lactoneStable at low temps
OzoneEpidioxideIsolable at RT

Kinetic and Mechanistic Insights

  • Electronic Effects : Ethyl groups stabilize the fulvene’s HOMO, increasing reactivity toward electron-deficient partners .

  • Steric Effects : Bulky substituents slow reactions with large dienophiles or electrophiles .

  • Solvent Influence : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing charged intermediates .

Properties

CAS No.

7301-16-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-pentan-3-ylidenecyclopenta-1,3-diene

InChI

InChI=1S/C10H14/c1-3-9(4-2)10-7-5-6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

XDCVKINZRQNSTP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1C=CC=C1)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 22.00 g (332.8 mmol) of cyclopentadiene in 35 ml of methanol, 36.0 ml (665.1 mmol) of diethyl ketone and 28.0 ml (335.5 mmol) of pyrrolidine were added with ice cooling, followed by stirring at room temperature for one night. After the reaction solution was diluted with 200 ml of ether, 100 ml of water was added. The organic phase was separated, washed with water and a saturated saline solution, then dried over anhydrous magnesium sulfate and filtered. From the filtrate, the solvent was removed under reduced pressure to obtain a liquid. The liquid was subjected to vacuum distillation (78-83° C./4 mmHg) to obtain 36.50 g (271.94 mmol) of a yellow liquid (yield: 82%). The analyzed values are given below.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
82%

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